molecular formula C16H11NO B15214594 9(10H)-Acridinone, 10-(2-propynyl)- CAS No. 94707-28-5

9(10H)-Acridinone, 10-(2-propynyl)-

Cat. No.: B15214594
CAS No.: 94707-28-5
M. Wt: 233.26 g/mol
InChI Key: FQWHHZRYVBBJHL-UHFFFAOYSA-N
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Description

10-(Prop-2-yn-1-yl)acridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a prop-2-yn-1-yl group attached to the acridin-9(10H)-one core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Prop-2-yn-1-yl)acridin-9(10H)-one typically involves the alkylation of acridin-9(10H)-one with a suitable propargylating agent. One common method includes the use of propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 10-(Prop-2-yn-1-yl)acridin-9(10H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(Prop-2-yn-1-yl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the acridine core or the prop-2-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of acridin-9(10H)-one derivatives with oxidized side chains.

    Reduction: Formation of reduced acridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

10-(Prop-2-yn-1-yl)acridin-9(10H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex acridine derivatives.

    Biology: Investigated for its potential as an intercalating agent in DNA studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-(Prop-2-yn-1-yl)acridin-9(10H)-one is primarily based on its ability to intercalate into DNA. This intercalation can disrupt DNA replication and transcription, leading to potential anticancer effects. The compound may also interact with various enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridin-9(10H)-one: The parent compound without the prop-2-yn-1-yl group.

    9-Chloroacridine: A halogenated derivative with different reactivity and biological properties.

    Acridine-4-carboxylic acid: A carboxylated derivative with distinct chemical behavior.

Uniqueness

10-(Prop-2-yn-1-yl)acridin-9(10H)-one is unique due to the presence of the prop-2-yn-1-yl group, which can impart additional reactivity and potential biological activity. This structural modification can enhance its ability to interact with biological targets and may lead to novel therapeutic applications.

Properties

CAS No.

94707-28-5

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

10-prop-2-ynylacridin-9-one

InChI

InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h1,3-10H,11H2

InChI Key

FQWHHZRYVBBJHL-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

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